7-bromo-1,5-dimethyl-1H-indole-2,3-dione 7-bromo-1,5-dimethyl-1H-indole-2,3-dione
Brand Name: Vulcanchem
CAS No.: 124807-89-2
VCID: VC1991764
InChI: InChI=1S/C10H8BrNO2/c1-5-3-6-8(7(11)4-5)12(2)10(14)9(6)13/h3-4H,1-2H3
SMILES: CC1=CC2=C(C(=C1)Br)N(C(=O)C2=O)C
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.08 g/mol

7-bromo-1,5-dimethyl-1H-indole-2,3-dione

CAS No.: 124807-89-2

Cat. No.: VC1991764

Molecular Formula: C10H8BrNO2

Molecular Weight: 254.08 g/mol

* For research use only. Not for human or veterinary use.

7-bromo-1,5-dimethyl-1H-indole-2,3-dione - 124807-89-2

Specification

CAS No. 124807-89-2
Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
IUPAC Name 7-bromo-1,5-dimethylindole-2,3-dione
Standard InChI InChI=1S/C10H8BrNO2/c1-5-3-6-8(7(11)4-5)12(2)10(14)9(6)13/h3-4H,1-2H3
Standard InChI Key KAGORGSQXLSCBW-UHFFFAOYSA-N
SMILES CC1=CC2=C(C(=C1)Br)N(C(=O)C2=O)C
Canonical SMILES CC1=CC2=C(C(=C1)Br)N(C(=O)C2=O)C

Introduction

Chemical Identity and Structural Characteristics

7-bromo-1,5-dimethyl-1H-indole-2,3-dione belongs to the broader family of isatin derivatives, which have gained significant attention due to their diverse biological activities. The compound's identity is defined by several key parameters:

Physical and Chemical Properties

The compound is characterized by the following properties which distinguish it from related indole derivatives:

PropertyValue
CAS Number124807-89-2
Molecular FormulaC₁₀H₈BrNO₂
Molecular Weight254.08 g/mol
IUPAC Name7-bromo-1,5-dimethyl-1H-indole-2,3-dione
InChIInChI=1S/C10H8BrNO2/c1-5-3-6-8(7(11)4-5)12(2)10(14)9(6)13/h3-4H,1-2H3
InChIKeyKAGORGSQXLSCBW-UHFFFAOYSA-N
SMILESCC1=CC2=C(C(=C1)Br)N(C(=O)C2=O)C

The structure features a bicyclic system with a six-membered benzene ring fused with a five-membered nitrogen-containing heterocycle. The bromine atom at position 7 and methyl groups at positions 1 and 5 create a unique electronic and steric environment .

Structural Significance

The structural elements of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione contribute significantly to its chemical and potential biological properties:

  • The N-methyl group (position 1) eliminates the N-H hydrogen bonding capability present in non-N-alkylated isatins

  • The methyl group at position 5 affects the electronic distribution in the benzene ring

  • The bromine atom at position 7 serves as a potential reactive site for further functionalization

  • The dione functionality at positions 2,3 provides sites for nucleophilic attack

These structural features closely resemble those found in other biologically active isatin derivatives, suggesting similar potential applications .

Synthesis Methods

The synthesis of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione typically involves several key steps, drawing from established methods for preparing related compounds.

N-Alkylation Approach

N-alkylation of isatin derivatives is commonly performed under phase transfer catalysis (PTC) conditions. This approach has been successfully employed for the synthesis of related compounds such as N-alkylated 6-bromoindoline-2,3-dione derivatives .

The reaction typically proceeds through the following steps:

  • Preparation of the appropriate bromoindoline-2,3-dione starting material

  • N-alkylation using a methylating agent (typically methyl iodide or dimethyl sulfate)

  • Purification and isolation of the N-methylated product

Alternative Synthetic Pathways

Alternative synthetic approaches may include:

  • Starting with appropriately substituted anilines followed by cyclization

  • Regioselective bromination of 1,5-dimethyl-1H-indole-2,3-dione

  • Directed functionalization of isatin core structures

These methodologies align with known synthetic approaches to similar isatin derivatives and provide potential routes to access 7-bromo-1,5-dimethyl-1H-indole-2,3-dione .

Bacterial/Fungal StrainActivity LevelNotes
E. coliModerate to HighRelated indole derivatives showed MIC values as low as 0.0195 mg/mL
Bacillus speciesVariableActivity dependent on specific substitution pattern
S. aureusModerateChlorinated analogs showed particularly promising activity
C. albicansPotential activityRelated compounds effective at concentrations of 0.0048 mg/mL

The structural features of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione, particularly the bromine substituent, suggest potential antimicrobial activity comparable to similar derivatives .

Protein TargetBinding EnergyKey Interacting Residues
Bacterial proteins-7.88 kcal/molTHR232, GLY230, PRO70
Fungal enzymes-7.28 kcal/molARG326, HIS392, GLN72, VAL395, ASN102

The unique substitution pattern of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione would likely result in specific binding interactions that could be exploited for targeted biological applications .

Structural Comparison with Related Compounds

7-bromo-1,5-dimethyl-1H-indole-2,3-dione belongs to a family of structurally related compounds with varied substitution patterns. Comparing these compounds provides insight into structure-activity relationships.

Comparison with Structural Analogs

CompoundMolecular FormulaMolecular WeightKey Structural Differences
7-bromo-1,5-dimethyl-1H-indole-2,3-dioneC₁₀H₈BrNO₂254.08Reference compound
7-bromo-5-methyl-1H-indole-2,3-dioneC₉H₆BrNO₂240.05Lacks N-methyl group
5-bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dioneC₁₀H₈BrNO₂254.08Bromine at position 5 instead of 7
7-bromo-1H-indole-2,3-dioneC₈H₄BrNO₂226.03Lacks both methyl groups
5-bromo-7-methyl-1H-indole-2,3-dioneC₉H₆BrNO₂240.06Different substitution pattern

These structural variations affect properties such as lipophilicity, hydrogen bonding capability, and electronic distribution, likely influencing biological activities and chemical reactivity .

Analytical Characterization

The identification and characterization of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione can be accomplished through several analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione would feature characteristic signals:

  • Two singlets for the methyl groups at positions 1 and 5

  • Two doublets for the aromatic protons at positions 4 and 6

  • No N-H signal due to N-methylation

The ¹³C-NMR would show signals for the carbonyl carbons at positions 2 and 3, displaying characteristic downfield chemical shifts.

Infrared (IR) Spectroscopy

Key expected IR absorptions include:

  • Strong C=O stretching bands for the carbonyls at positions 2 and 3 (typically 1700-1740 cm⁻¹)

  • C-Br stretching (approximately 500-600 cm⁻¹)

  • C-H stretching bands for the methyl groups (2850-2950 cm⁻¹)

  • Aromatic C=C stretching (1400-1600 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis would reveal:

  • Molecular ion peaks at m/z 254 and 256 (reflecting the bromine isotope pattern)

  • Fragmentation patterns characteristic of N-methylated isatin derivatives

  • Loss of CO as a common fragmentation pathway

These analytical profiles provide definitive identification of the compound's structure .

Research Applications and Future Perspectives

7-bromo-1,5-dimethyl-1H-indole-2,3-dione offers numerous potential applications in research and development.

Medicinal Chemistry Applications

The compound's potential utility in medicinal chemistry stems from several factors:

  • The indole core represents a privileged structure in drug discovery, present in numerous pharmaceuticals

  • The specific substitution pattern may confer unique biological activities

  • The bromine atom provides a synthetic handle for further derivatization

  • The carbonyl groups offer sites for additional functionalization

These features make 7-bromo-1,5-dimethyl-1H-indole-2,3-dione valuable as both a potential bioactive compound and a scaffold for developing more complex molecules .

Synthetic Chemistry Applications

In synthetic organic chemistry, 7-bromo-1,5-dimethyl-1H-indole-2,3-dione can serve as:

  • A building block for more complex heterocyclic systems

  • A substrate for transition metal-catalyzed cross-coupling reactions via the bromine substituent

  • A platform for developing novel methodologies for C-H functionalization

  • A starting material for the synthesis of spirocyclic compounds through reactions at the C3 carbonyl

These applications highlight the compound's versatility in organic synthesis .

Future Research Directions

Promising avenues for future research include:

  • Comprehensive antimicrobial screening against diverse bacterial and fungal strains

  • Evaluation of anticancer activity across multiple cell lines

  • Detailed structure-activity relationship studies through systematic modification

  • Investigation of binding modes with potential biological targets through computational and experimental approaches

  • Development of more efficient synthetic routes

Such studies would further elucidate the potential applications of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione in pharmaceutical research and other fields .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator